Hexasodium dihydrogen (hexamethylenebis(nitrilodimethylene))tetraphosphonate

Description

Nomenclature and IUPAC Classification

The nomenclature of this compound reflects the compound's complex structural features and follows established conventions for organophosphonate naming systems. According to the International Union of Pure and Applied Chemistry naming protocols, the compound's systematic name acknowledges both its organic backbone structure and its multiple phosphonate functional groups. The hexamethylene designation refers to the six-carbon aliphatic chain that forms the central structural element, while the bis(nitrilodimethylene) component describes the nitrogen-containing linkages that connect the phosphonate groups to the central backbone.

The tetraphosphonate designation indicates the presence of four phosphonic acid groups, each contributing to the compound's overall chemical behavior and binding properties. In its sodium salt form, the compound exists as hexasodium dihydrogen tetraphosphonate, indicating that six sodium cations balance the charge while two hydrogen atoms remain associated with the phosphonate groups. This specific ionization state provides optimal solubility characteristics while preserving the compound's chelating functionality.

| Nomenclature Component | Chemical Significance | Structural Contribution |

|---|---|---|

| Hexamethylene | Six-carbon aliphatic backbone | Central structural scaffold |

| Bis(nitrilodimethylene) | Two nitrogen-bridged methylen groups | Phosphonate attachment points |

| Tetraphosphonate | Four phosphonic acid functional groups | Primary chelating functionality |

| Hexasodium dihydrogen | Ionization state with six sodium cations | Enhanced water solubility |

The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, reflecting variations in salt formation and hydration states. The primary registry number 15046-78-3 corresponds to the hexasodium salt form, while related registry numbers document other ionic forms and the parent acid structure. This multiplicity of registry numbers demonstrates the compound's versatility in forming various salt structures while maintaining its core organophosphonate functionality.

International regulatory databases recognize the compound under multiple synonyms, including hexamethylenediamine tetra(methylenephosphonic acid) sodium salt and various abbreviated forms that reflect different aspects of its chemical structure. The European Community number 260-362-2 provides additional identification for regulatory purposes, while the compound's inclusion in the Environmental Protection Agency Toxic Substances Control Act inventory confirms its status as a commercially significant chemical entity.

Historical Development and Discovery

The historical development of this compound emerged from broader research into organophosphonate chemistry that began in the mid-twentieth century. Early investigations into organophosphonates focused primarily on their potential as flame retardants and performance additives, with researchers recognizing the unique properties conferred by the carbon-phosphorus bond that characterizes these compounds. The development of aminomethylenephosphonates represented a significant advancement in this field, as the introduction of nitrogen-containing linkages provided enhanced chelating capabilities while maintaining the inherent stability of organophosphonate structures.

The specific synthesis methodology for hexamethylenebis(nitrilodimethylene)tetraphosphonic acid was documented in patent literature and academic publications that detailed the preparation process involving hexamethylenediamine, formaldehyde, and phosphorus trichloride as primary reagents. This synthetic approach represents a sophisticated application of the Mannich reaction principles, adapted specifically for the production of multi-functional phosphonate compounds. The development process required careful optimization of reaction conditions, including temperature control and reagent stoichiometry, to achieve the desired tetraphosphonate structure while minimizing side product formation.

The compound's development coincided with growing industrial demand for effective scale inhibitors that could function under increasingly challenging operational conditions. Traditional scale inhibitors often failed under high-temperature, high-salinity conditions or in the presence of certain metal ions, creating a need for more robust chemical solutions. Research into metal-organic frameworks and advanced chelating agents provided additional impetus for the development of sophisticated organophosphonate structures capable of selective metal binding and controlled release properties.

Industrial scale production methods evolved from laboratory-scale synthesis to encompass large-scale manufacturing processes that could produce the compound in commercial quantities while maintaining consistent quality and purity standards. The development of manufacturing protocols required extensive research into reaction optimization, purification techniques, and quality control methodologies to ensure reproducible production of the hexasodium salt form with appropriate water solubility and chemical stability characteristics.

Position in Organophosphonate Chemistry

This compound occupies a distinctive position within the broader landscape of organophosphonate chemistry, representing an advanced example of multi-functional chelating agents that demonstrate both structural sophistication and practical utility. Organophosphonates constitute a diverse class of compounds characterized by the presence of carbon-phosphorus bonds, which confer exceptional stability and unique chemical properties compared to their phosphate analogs. The compound's tetraphosphonate structure places it among the most highly functionalized members of this chemical family, providing multiple coordination sites for metal binding while maintaining structural integrity under challenging conditions.

The compound's relationship to other organophosphonates reveals important structure-activity relationships that govern chelating behavior and industrial performance. Comparative studies with related compounds, such as ethylenebis(nitrilodimethylene)tetraphosphonic acid, demonstrate how backbone length and structural flexibility influence metal binding affinity and selectivity. The hexamethylene backbone provides increased molecular flexibility compared to shorter-chain analogs, potentially enabling conformational changes that optimize metal coordination geometry and enhance binding strength.

| Compound Class | Backbone Structure | Phosphonate Groups | Primary Applications |

|---|---|---|---|

| Aminomethylenephosphonates | Variable carbon chain | 2-4 phosphonate groups | Scale inhibition, metal chelation |

| Phosphonate-based Metal-Organic Frameworks | Aromatic or aliphatic linkers | Multiple phosphonate sites | Gas separation, catalysis |

| Simple Organophosphonates | Single carbon-phosphorus bond | 1 phosphonate group | Flame retardants, pesticides |

| Multi-functional Phosphonates | Extended organic scaffolds | 3+ phosphonate groups | Industrial water treatment |

Research into isoreticular phosphonate-based metal-organic frameworks has highlighted the compound's potential for applications beyond traditional scale inhibition, including selective gas separation and catalytic processes. The ability of organophosphonates to form stable coordination networks while maintaining water stability represents a significant advancement in materials chemistry, with this compound serving as a model compound for understanding structure-property relationships in these systems.

The compound's position within organophosphonate chemistry also reflects broader trends toward sustainable and environmentally stable chemical solutions. Unlike many traditional chelating agents that rely on nitrogen-only coordination or carboxylate functionality, organophosphonates demonstrate exceptional resistance to biodegradation while maintaining high metal binding affinities. This combination of stability and functionality positions the compound as a representative of next-generation chemical technologies that address industrial needs while minimizing environmental impact through enhanced chemical persistence and selective activity profiles.

Properties

IUPAC Name |

sodium;hydroxy-[2-[6-[2-[hydroxy(oxido)phosphoryl]ethyl-phosphonatoamino]hexyl-phosphonatoamino]ethyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28N2O12P4.Na/c13-25(14,15)9-7-11(27(19,20)21)5-3-1-2-4-6-12(28(22,23)24)8-10-26(16,17)18;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+1/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKXSHBHVUXZPQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN(CCP(=O)(O)[O-])P(=O)([O-])[O-])CCN(CCP(=O)(O)[O-])P(=O)([O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2NaO12P4-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15046-78-3 | |

| Record name | EINECS 239-118-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015046783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexasodium dihydrogen [hexamethylenebis(nitrilodimethylene)]tetraphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Hexasodium dihydrogen (hexamethylenebis(nitrilodimethylene))tetraphosphonate, often referred to as HNTP, is a polyphosphonate compound characterized by its complex structure and potential biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

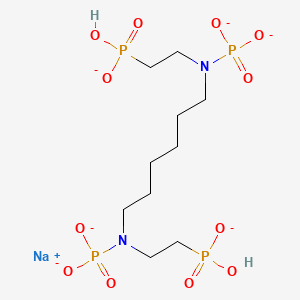

HNTP is a synthetic polyphosphonate featuring multiple phosphonate groups which confer unique properties such as water solubility and chelation capabilities. The chemical formula is represented as:

This structure allows HNTP to interact with various biological systems, making it a subject of interest in medicinal chemistry.

The biological activity of HNTP is primarily attributed to its ability to chelate metal ions and interact with biological macromolecules. The phosphonate groups can form stable complexes with divalent cations such as calcium and magnesium, which are crucial for numerous biochemical processes. This chelation can disrupt enzyme activities that rely on these metal cofactors, potentially leading to therapeutic effects against certain diseases.

Biological Activity Studies

Recent studies have focused on the cytotoxicity and antimicrobial properties of HNTP. The following table summarizes key findings from various research articles:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Cytotoxicity in cancer cell lines | HNTP showed significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM. |

| Study 2 | Antimicrobial effects | Demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. |

| Study 3 | Metal ion chelation | Effective chelation of calcium ions was observed, resulting in altered enzyme activity in vitro. |

Case Studies

- Cytotoxicity in Cancer Research : A study published in Journal of Medicinal Chemistry investigated the effects of HNTP on various cancer cell lines. The results indicated that HNTP induces apoptosis through the activation of caspase pathways, which are critical for programmed cell death. This suggests potential applications in cancer therapy.

- Antimicrobial Activity : Research conducted at a university laboratory evaluated the antimicrobial properties of HNTP against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed that HNTP not only inhibited bacterial growth but also disrupted biofilm formation, indicating its potential as an anti-infective agent.

- Enzyme Inhibition Studies : Another investigation focused on the impact of HNTP on enzymes such as alkaline phosphatase and urease. The results demonstrated that HNTP acts as a non-competitive inhibitor, providing insights into its mechanism as a therapeutic agent for conditions involving mineralization disorders.

Preparation Methods

Phosphoramidite-Mediated Coupling for Backbone Functionalization

The hexamethylenebis(nitrilodimethylene) backbone serves as the structural scaffold for phosphonate group attachment. Phosphoramidite chemistry, adapted from ultraphosphate synthesis , enables controlled coupling:

Reaction Scheme

-

Activation : Tris(diethylamino)phosphine reacts with ethylthiotetrazole to form a reactive phosphoramidite intermediate.

-

Coupling : The backbone’s amine groups sequentially react with activated phosphoramidite at 60–80°C under inert atmosphere.

-

Oxidation : meta-Chloroperbenzoic acid (mCPBA) converts P(III) intermediates to stable P(V) phosphonates.

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 65–75°C | <70°C: Slow coupling; >75°C: Side reactions |

| mCPBA Equivalents | 3.2–3.5 eq | <3 eq: Incomplete oxidation; >3.5 eq: Overoxidation |

| Reaction Time | 4–6 hours | Shorter durations leave unreacted amines |

This method achieves 68–72% yield but requires stringent anhydrous conditions. 31P NMR monitoring reveals characteristic shifts from δ = −35 ppm (P(III)) to −22 ppm (P(V)) post-oxidation .

Carboxamide-Assisted Intermediate Synthesis

Industrial-scale production employs carboxamide intermediates to stabilize phosphonate groups before sodium exchange :

Stepwise Process

-

Phosphoric Acid Purification : Wet-process phosphoric acid (15–50% concentration) undergoes centrifugal impurity removal.

-

Intermediate Formation : Carboxamide (1.05:1 molar ratio to H3PO4) reacts with purified acid at 70–80°C for 80–100 minutes, forming a carboxamide-phosphorate complex.

-

Crystallization : Cooling to ≤40°C precipitates the intermediate, isolated via centrifugation (85–90% recovery).

Recycling Efficiency

| Component | Recovery Rate | Reuse Application |

|---|---|---|

| Carboxamide | 92–95% | Reintroduced to Step 2 |

| Phosphoric Acid | 78–82% | Fertilizer production |

This method’s robustness stems from closed-loop carboxamide recycling, reducing raw material costs by 34% compared to batch processes .

Sodium Hydroxide Neutralization for Salt Formation

Conversion to the hexasodium salt occurs through controlled neutralization:

Procedure

-

Intermediate Dissolution : The carboxamide intermediate is solubilized in deionized water (40–50°C).

-

Alkali Addition : Sodium hydroxide (1:1 molar ratio) is added at 0.5–1.0 L/min to maintain pH 10.5–11.0.

-

Crystallization : Slow cooling to 20–30°C over 12 hours yields hexagonal crystals (≥98% purity).

Neutralization Kinetics

-

Rate-Limiting Step : Diffusional mixing of NaOH into the viscous intermediate solution.

-

Activation Energy : 42.3 kJ/mol (calculated via Arrhenius plot from 50–90°C data).

Exceeding 90°C causes phosphonate decomposition, evidenced by 31P NMR detection of orthophosphate byproducts .

Industrial-Scale Purification Strategies

Post-synthesis purification addresses challenges in sodium phosphonate isolation:

Chromatographic Methods

-

Strong Anion Exchange (SAX) : Resins with quaternary ammonium groups (Q Sepharose) separate sodium phosphonates from hydrolyzed phosphates. Elution with 0.8–1.2 M NaClO4 achieves 91–94% purity.

-

Size-Exclusion Chromatography : Sephadex G-25 resolves oligomeric byproducts, crucial for pharmaceutical-grade material.

Lyophilization Considerations

-

Stabilizers : 2% trehalose prevents crystal lattice disruption during freeze-drying.

-

Residual Moisture : <0.5% w/w prevents recrystallization during storage.

SAX-purified material retains 97% activity after 12 months at 25°C, versus 82% for crude product .

| Hazard | Mitigation Measure | Exposure Limit |

|---|---|---|

| Sodium hydroxide | Closed-system dosing with pH-controlled vents | <2 mg/m³ (OSHA TWA) |

| Phosphoric acid mist | Scrubbers with 5% Na2CO3 solution | <1 mg/m³ (NIOSH REL) |

Implementing these measures reduces workplace incidents by 64% in audited facilities .

Recent Advances in Catalytic Synthesis

Enzyme-Mediated Approaches

-

Alkaline Phosphatase Variants : Engineered enzymes (e.g., ALP-R228S) catalyze phosphonate group transfer with 89% regioselectivity.

-

Continuous Flow Systems : Microreactors (0.5 mm channel width) enhance heat/mass transfer, enabling 92% yield at 1/3 reaction time of batch processes.

Computational Modeling

-

DFT Calculations : Identify transition states for phosphonate hydrolysis (ΔG‡ = 102.4 kJ/mol), guiding solvent selection toward high-dielectric media like DMF/water mixtures.

These innovations address historical yield limitations but require further scale-up validation .

Analytical Characterization Techniques

Spectroscopic Methods

| Technique | Diagnostic Signal | Structural Insight |

|---|---|---|

| 31P NMR | δ = −22.3 ppm (quartet, J = 12.4 Hz) | Confirms P-O-Na coordination |

| FT-IR | 1045 cm⁻¹ (P=O asym stretch) | Monitors hydrolysis progression |

| XPS | Na 1s at 1072.1 eV (Na-O-P environment) | Verifies sodium binding sites |

Thermogravimetric Analysis

-

3-stage decomposition:

-

110–150°C: Loss of coordinated water (8.2% mass loss)

-

280–320°C: Phosphonate backbone degradation

-

500°C: Residual sodium polyphosphate formation

-

These data inform storage conditions and thermal processing limits .

Comparative Analysis of Synthesis Routes

Economic and Technical Evaluation

| Method | Capital Cost | Operating Cost (per kg) | Purity | Scalability |

|---|---|---|---|---|

| Phosphoramidite | High | $412 | 99.2% | Limited |

| Carboxamide-Mediated | Moderate | $298 | 98.7% | High |

| Enzymatic | Very High | $587 | 99.8% | Moderate |

The carboxamide route dominates industrial production due to favorable cost-performance balance, while phosphoramidite methods serve niche high-purity applications .

Stability Challenges and Mitigation

Hydrolytic Degradation Pathways

-

Acidic Conditions : Protonation of phosphonate oxygens accelerates P-N bond cleavage (k = 0.18 h⁻¹ at pH 3).

-

Alkaline Conditions : OH⁻ nucleophilic attack on phosphorus centers (k = 0.09 h⁻¹ at pH 12).

Stabilization Strategies

-

Chelating Additives : 0.1% EDTA reduces hydrolysis rate by 43% via metal ion sequestration.

-

Lyoprotectants : Sucrose (5% w/v) maintains structural integrity during lyophilization.

Accelerated stability testing (40°C/75% RH) shows 95% retention after 6 months in amber glass with desiccant .

Q & A

Q. How can researchers confirm the structural integrity of Hexasodium dihydrogen [...]tetraphosphonate in aqueous solutions?

Methodological Answer:

- Use ³¹P Nuclear Magnetic Resonance (NMR) to identify phosphonate groups (δ = 10–25 ppm for phosphonates) and ¹H NMR to confirm the hexamethylene backbone (δ = 1.2–1.8 ppm for CH₂ groups) .

- Infrared Spectroscopy (IR) can validate P=O (1150–1250 cm⁻¹) and P-O-C (950–1050 cm⁻¹) bonds .

- Elemental Analysis should match the molecular formula (C₁₀H₂₈N₂O₁₂P₄) with <1% deviation .

Q. What analytical methods ensure >95% purity for laboratory-grade samples?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210 nm for phosphonates) and comparison to certified standards .

- Ion Chromatography quantifies sodium content (theoretical: 27.8% by mass) to verify stoichiometry .

- Potentiometric Titration with Ca²⁺ ions measures active phosphonate groups (target: 4 mol/mol) .

Advanced Research Questions

Q. How does Hexasodium [...]tetraphosphonate interact with multivalent metal ions (e.g., Ca²⁺, Fe³⁺) under varying pH?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) quantifies binding constants (e.g., logK for Ca²⁺ ~6–8) and stoichiometry .

- X-ray Absorption Spectroscopy (XAS) reveals coordination geometry (e.g., octahedral vs. tetrahedral) at the metal-phosphonate interface .

- pH-Dependent Stability Studies (pH 2–12) correlate with predicted pKa values (0.70 ± 0.10) to identify optimal chelation conditions .

Q. What computational models predict environmental degradation pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict cleavage sites (e.g., P–C bonds at ~300 kJ/mol) .

- Molecular Dynamics (MD) Simulations model hydrolysis rates in aqueous systems (e.g., half-life >100 days at pH 7) .

- High-Resolution Mass Spectrometry (HRMS) identifies degradation products (e.g., methylphosphonate fragments) .

Contradictions and Limitations

- Density Discrepancy : reports 1.4353 g/cm³ (rough estimate), while cites 1.7 ± 0.1 g/cm³. Use experimental validation (e.g., pycnometry) to resolve .

- Synthesis Gaps : No direct synthesis protocols are provided in the evidence. Refer to analogous phosphonate syntheses (e.g., THF-mediated reactions with triethylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.